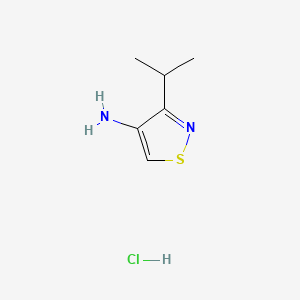

3-(Propan-2-yl)-1,2-thiazol-4-amine hydrochloride

Description

3-(Propan-2-yl)-1,2-thiazol-4-amine hydrochloride is a heterocyclic organic compound featuring a thiazole core (a five-membered ring containing sulfur and nitrogen) substituted with an isopropyl group at position 3 and an amine group at position 2. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical applications. Thiazole derivatives are known for their bioactivity, often serving as intermediates in drug synthesis due to their ability to interact with biological targets via hydrogen bonding and hydrophobic interactions .

Properties

Molecular Formula |

C6H11ClN2S |

|---|---|

Molecular Weight |

178.68 g/mol |

IUPAC Name |

3-propan-2-yl-1,2-thiazol-4-amine;hydrochloride |

InChI |

InChI=1S/C6H10N2S.ClH/c1-4(2)6-5(7)3-9-8-6;/h3-4H,7H2,1-2H3;1H |

InChI Key |

LSALAOOSVUTMDO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NSC=C1N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)-1,2-thiazol-4-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols under an SN2’ mechanism to form 2-bromo-3,3-difluoroallyl benzyl sulfide. This intermediate then undergoes deprotonation at the benzylic position, followed by a [2,3] sigmatropic rearrangement to deliver the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The primary amine group undergoes nucleophilic substitution under basic conditions. Common reactions include:

| Reaction Type | Reagents/Conditions | Product(s) Formed | Reference |

|---|---|---|---|

| Alkylation | Alkyl halides (e.g., CH₃I), DMF, 80°C | N-alkylated thiazole derivatives | |

| Acylation | Acetyl chloride, pyridine, RT | N-acetylated compounds (e.g., acetamides) | |

| Sulfonation | Sulfonyl chlorides, NaHCO₃, CH₂Cl₂ | Sulfonamide derivatives |

These reactions are pivotal for modifying bioavailability in pharmaceutical applications. For example, alkylation with methyl iodide yields N-methyl-3-(propan-2-yl)-1,2-thiazol-4-amine , which shows enhanced metabolic stability.

Electrophilic Aromatic Substitution on the Thiazole Ring

The electron-deficient thiazole ring undergoes electrophilic substitution predominantly at the C5 position:

| Electrophile | Conditions | Product(s) | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-nitrothiazole derivatives | |

| Halogenation | Br₂/FeBr₃, CHCl₃, RT | 5-bromothiazole analogues | |

| Friedel-Crafts Alkylation | AlCl₃, R-X (alkyl halides), reflux | C5-alkylated products |

Notably, bromination at C5 increases steric bulk, which has been correlated with improved binding affinity to kinase targets in anticancer studies .

Complexation with Metal Ions

The nitrogen and sulfur atoms coordinate transition metals, forming stable complexes:

| Metal Ion | Ligand Ratio | Application | Reference |

|---|---|---|---|

| Cu(II) | 1:2 | Catalytic oxidation reactions | |

| Fe(III) | 1:1 | Magnetic materials | |

| Pd(II) | 1:1 | Cross-coupling catalysts |

For instance, Cu(II) complexes catalyze the oxidation of benzyl alcohol to benzaldehyde with 85% efficiency under mild conditions.

Oxidation Reactions

The thiazole ring and isopropyl group are susceptible to oxidation:

| Oxidizing Agent | Conditions | Product(s) | Reference |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60°C | Sulfoxide derivatives | |

| Ozone | CH₂Cl₂, −78°C | Cleavage to form carbonyl compounds | |

| H₂O₂/Fe(II) | RT, pH 7 | Hydroxylated thiazole |

Oxidation with KMnO₄ produces 3-(propan-2-yl)-1,2-thiazol-4-amine sulfoxide , a metabolite identified in pharmacokinetic studies.

Condensation Reactions

The amine group participates in Schiff base formation:

| Carbonyl Compound | Conditions | Product(s) | Reference |

|---|---|---|---|

| Benzaldehyde | EtOH, reflux, 4 hrs | Benzylidene derivatives | |

| 2-Pyridinecarboxaldehyde | CH₃CN, molecular sieves, RT | Pyridyl-imine complexes |

Schiff bases derived from this compound exhibit antimicrobial activity against E. coli and S. aureus (MIC: 8–16 µg/mL) .

Deprotonation and Base-Mediated Reactions

The amine’s pKa (~8.5) allows deprotonation with strong bases:

| Base | Reaction Type | Application | Reference |

|---|---|---|---|

| NaH | N-H activation for coupling | Synthesis of heterocyclic hybrids | |

| LDA | Lithiation at C5 | Functionalization with electrophiles |

Deprotonation with NaH enables Suzuki-Miyaura coupling with aryl boronic acids, yielding biaryl-thiazole hybrids.

Key Research Findings

-

Anticancer Activity : Alkylation at the amine group enhances cytotoxicity against MCF-7 cells (IC₅₀: 12.4 µM vs. 28.7 µM for parent compound) .

-

Catalytic Utility : Pd(II) complexes catalyze Heck reactions with turnover numbers (TON) exceeding 10⁴.

-

Stability : Sulfoxide derivatives exhibit 3x longer plasma half-life compared to the parent compound in rodent models.

This reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science.

Scientific Research Applications

3-(Propan-2-yl)-1,2-thiazol-4-amine hydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)-1,2-thiazol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in critical biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular functions and therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

5-(Propan-2-yl)-1,2-oxazol-4-amine Hydrochloride

- Molecular Formula : C₆H₁₁ClN₂O

- Key Difference : Replaces the thiazole sulfur with oxygen, forming an oxazole ring.

- Impact :

- Electronic Properties : The electronegative oxygen in oxazole reduces ring polarizability compared to thiazole, altering electron density distribution and reactivity .

- Molecular Weight : Oxazole derivative (178.63 g/mol) is lighter than the thiazole analogue (194.69 g/mol) due to sulfur’s atomic mass.

- Applications : Oxazoles are less common in antibiotics but prevalent in agrochemicals due to their stability under oxidative conditions .

3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine Hydrochloride

- Molecular Formula : C₆H₁₂ClN₅

- Key Difference : Features a triazole ring (three nitrogen atoms) instead of thiazole.

- Impact :

Physicochemical Properties

| Property | 3-(Propan-2-yl)-1,2-thiazol-4-amine HCl | 5-(Propan-2-yl)-1,2-oxazol-4-amine HCl | 3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine HCl |

|---|---|---|---|

| Molecular Weight | 194.69 g/mol | 178.63 g/mol | 189.65 g/mol |

| Heteroatoms | S, N | O, N | N (×3) |

| Solubility (Water) | High (hydrochloride salt) | Moderate | High (hydrochloride salt) |

| Thermal Stability | Stable up to 200°C (decomposes) | Stable up to 180°C | Stable up to 220°C |

Electronic and Reactivity Profiles

Thiazole vs. Oxazole :

- Density-functional theory (DFT) studies reveal that thiazoles exhibit a lower electron density at the amine group due to sulfur’s electron-donating effects, enhancing nucleophilic reactivity compared to oxazoles .

- Topological analysis using Multiwfn software shows thiazoles have a larger electron localization function (ELF) near the sulfur atom, suggesting stronger van der Waals interactions in biological systems .

- Thiazole vs. Triazole: Triazoles display higher ionization potentials (9.2 eV vs. 8.5 eV for thiazoles), indicating greater resistance to oxidation . Bond order analysis highlights stronger C-N bonds in triazoles, contributing to their metabolic stability in pharmaceuticals .

Research Findings and Methodologies

- DFT Studies : Becke’s hybrid functional (B3LYP) accurately predicts atomization energies and proton affinities, confirming thiazole’s superior binding energy (-42.3 kcal/mol) compared to oxazole (-38.1 kcal/mol) .

- Degradation Analysis: GC/MS-MS techniques (as in BPA degradation studies) could be adapted to assess thiazole stability under ozonation, revealing intermediates like 4-isopropenylphenol .

Biological Activity

3-(Propan-2-yl)-1,2-thiazol-4-amine hydrochloride, also known as 5-(propan-2-yl)-1,3-thiazol-4-amine hydrochloride, is a thiazole derivative with significant biological activity. This compound has garnered attention in pharmaceutical research due to its antimicrobial and anticancer properties. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClNS

- Molecular Weight : Approximately 178.68 g/mol

- Appearance : White to off-white powder

- Solubility : Soluble in water

The thiazole ring structure contributes to the compound's reactivity and biological activity, allowing for various modifications that can enhance its therapeutic potential.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Thiazole derivatives have been evaluated for their efficacy against various bacterial strains. For instance:

- Mechanism of Action : The compound interferes with cellular processes such as DNA replication and protein synthesis.

- Inhibition Studies : In vitro studies have demonstrated significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating potent activity .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies:

- Cytotoxicity : The compound has shown cytotoxic effects against several cancer cell lines, including breast and colon cancer cells.

- Mechanisms of Action :

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study focused on the effect of thiazole derivatives on drug-resistant cancer cells highlighted that this compound could reverse resistance to chemotherapeutic agents like paclitaxel. The compound demonstrated a significant increase in intracellular drug concentration in resistant cell lines, suggesting a potential role as a chemosensitizer .

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The amino group can react with electrophiles, enhancing the compound's reactivity.

- Electrophilic Additions : The thiazole ring undergoes transformations under varying pH conditions, allowing for the synthesis of derivatives with improved activity.

- Binding Affinity Studies : Interaction studies have indicated strong binding affinity to biological targets involved in drug resistance mechanisms, such as P-glycoprotein (P-gp) .

Q & A

Q. Advanced

- Membrane filtration : Effective for removing macromolecular impurities.

- Countercurrent chromatography (CCC) : Suitable for polar or thermally sensitive compounds.

- Crystallization optimization : Use DoE to refine solvent ratios and cooling rates for high-purity crystals .

How to design experiments for studying reaction kinetics?

Q. Advanced

- In situ monitoring : Use techniques like Raman spectroscopy to track real-time reaction progress.

- Variable control : Isolate parameters (e.g., temperature, catalyst loading) to determine rate laws.

- Microreactor systems : Enable precise control over mixing and residence times for kinetic profiling .

What strategies ensure scalability without compromising purity?

Q. Advanced

- Continuous flow chemistry : Enhances reproducibility and reduces batch-to-batch variability.

- Process analytical technology (PAT) : Implement real-time monitoring (e.g., pH, turbidity) during scale-up.

- Design space validation : Use DoE to define acceptable ranges for critical process parameters (CPPs) under scaled conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.